N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as "t-butyl 4-chloroacetanilide" or "TCAC" and has been studied extensively for its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of TCAC is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, TCAC may alter the expression of certain genes, leading to changes in cellular processes.
Biochemical And Physiological Effects
TCAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, TCAC has been shown to alter the expression of certain genes, leading to changes in cellular processes. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using TCAC in lab experiments include its ability to inhibit the activity of certain enzymes, its potential applications in cancer research, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on TCAC. One area of interest is its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TCAC and its effects on cellular processes. There is also potential for the development of new compounds based on the structure of TCAC, which may have improved efficacy and reduced toxicity compared to the original compound. Finally, there is potential for the development of new methods for the synthesis and purification of TCAC, which may improve its availability and reduce its cost.
Synthesis Methods
The synthesis of TCAC involves the reaction of 4-chloroacetanilide with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide. The compound can be purified using various methods, including recrystallization or column chromatography.
Scientific Research Applications
TCAC has been widely used in scientific research as a tool for investigating various biological processes. It has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, TCAC has been used as a probe to study the structure and function of proteins, as well as a tool for investigating the role of certain enzymes in biological processes.
properties
CAS RN |
17743-62-3 |
---|---|
Product Name |
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide |
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
XJPIYPCUNZKJSK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
Other CAS RN |
17743-62-3 |
synonyms |
N-[2-(4-chlorophenyl)-1,1-dimethylethyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.